1,1'-Propane-1,3-diylbis(4-nitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Propane-1,3-diylbis(4-nitrobenzene) is a chemical compound characterized by the presence of two nitrobenzene groups connected by a propane-1,3-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Propane-1,3-diylbis(4-nitrobenzene) typically involves the reaction of 4-nitrobenzyl chloride with propane-1,3-diol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of propane-1,3-diol attack the electrophilic carbon atoms of 4-nitrobenzyl chloride, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 1,1’-Propane-1,3-diylbis(4-nitrobenzene) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide as a base and solvents like dimethylformamide (DMF) to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1,1’-Propane-1,3-diylbis(4-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Major Products Formed
Reduction: 1,1’-Propane-1,3-diylbis(4-aminobenzene)
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-Propane-1,3-diylbis(4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Propane-1,3-diylbis(4-nitrobenzene) involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Propane-1,3-diylbis(4-aminobenzene)
- 1,1’-Propane-1,3-diylbis(4-chlorobenzene)
- 1,1’-Propane-1,3-diylbis(4-methoxybenzene)
Uniqueness
1,1’-Propane-1,3-diylbis(4-nitrobenzene) is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential applications. The nitro groups make it a versatile compound for various chemical transformations and applications in different scientific fields.
Properties
CAS No. |
10368-11-3 |
---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
1-nitro-4-[3-(4-nitrophenyl)propyl]benzene |
InChI |
InChI=1S/C15H14N2O4/c18-16(19)14-8-4-12(5-9-14)2-1-3-13-6-10-15(11-7-13)17(20)21/h4-11H,1-3H2 |
InChI Key |
VAPDJRHKCKAAKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.